molecular formula C13H15N3O2S B2767675 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide CAS No. 1270937-43-3

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide

Cat. No.: B2767675
CAS No.: 1270937-43-3
M. Wt: 277.34
InChI Key: IKKVYFPDWAVQND-UHFFFAOYSA-N
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Description

4-(2-[(Pyridin-4-yl)amino]ethyl)benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a primary sulfonamide group, a well-established pharmacophore known to confer potent inhibitory activity against a range of enzymatically active protein targets . Researchers are particularly interested in benzenesulfonamides for their ability to act as competitive inhibitors of carbonic anhydrases , a family of enzymes involved in critical physiological processes such as pH regulation, CO2 homeostasis, and electrolyte secretion . The "tail" approach in drug design, which involves attaching functionalized moieties to the sulfonamide group, is a key strategy to enhance the potency and selectivity of such inhibitors for specific CA isoforms . The molecular structure of this compound, which includes an ethyl-linked pyridin-4-ylamino tail, provides a versatile scaffold for investigating enzyme-inhibitor interactions and for the design of novel isoform-selective CA inhibitors. Beyond carbonic anhydrases, the core benzenesulfonamide structure is a privileged scaffold in drug discovery, forming the basis of compounds with a diverse spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(pyridin-4-ylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-19(17,18)13-3-1-11(2-4-13)5-10-16-12-6-8-15-9-7-12/h1-4,6-9H,5,10H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVYFPDWAVQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC=NC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Primary Amines

The foundational step in synthesizing benzene sulfonamide derivatives involves the reaction of primary amines with sulfonyl chlorides. For 4-(2-[(Pyridin-4-yl)amino]ethyl)benzene-1-sulfonamide, this typically begins with functionalizing a benzene ring precursor.

Mechanism :

  • Nucleophilic attack : The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.
  • Chloride elimination : A proton is abstracted by base (e.g., Na2CO3), forming the sulfonamide bond.

Example protocol (adapted from):

  • Reactants : 4-Aminophenethyl alcohol (10 mmol), benzenesulfonyl chloride (12 mmol)
  • Conditions : Aqueous Na2CO3 (15 mL, 1M), 4 h stirring at 25°C
  • Workup : Filtration, recrystallization (EtOH:H2O 1:5)
  • Yield : 78% (4-(2-hydroxyethyl)benzene-1-sulfonamide)

Bromination of Alkyl Side Chains

Introducing bromine at the β-position of the ethyl group enables subsequent nucleophilic amination.

Radical bromination method :

  • Reactant : 4-Ethylbenzene-1-sulfonamide (5 mmol)
  • Reagent : N-Bromosuccinimide (NBS, 5.5 mmol), AIBN (0.1 mmol)
  • Conditions : CCl4, reflux under UV light (12 h)
  • Yield : 62% (4-(2-bromoethyl)benzene-1-sulfonamide)

Alternative hydrobromination route :

  • Reactant : 4-Vinylbenzene-1-sulfonamide
  • Reagent : HBr (48% in H2O), benzoyl peroxide
  • Conditions : 0°C, 2 h
  • Yield : 84% (anti-Markovnikov addition product)

Pyridinylamine Coupling Reactions

Nucleophilic Substitution

The bromoethyl intermediate undergoes displacement with pyridin-4-amine under basic conditions.

Optimized procedure :

  • Reactants :
    • 4-(2-Bromoethyl)benzene-1-sulfonamide (3 mmol)
    • Pyridin-4-amine (3.3 mmol)
  • Base : K2CO3 (6 mmol)
  • Solvent : DMF (15 mL), 80°C, 8 h
  • Workup : Dilution with ice water, extraction (EtOAc), column chromatography (SiO2, hexane:EtOAc 3:7)
  • Yield : 68%

Critical parameters :

  • Temperature : <90°C prevents N-sulfonamide cleavage
  • Solvent polarity : DMF > DMSO > AcCN in yield optimization
  • Base strength : K2CO3 outperforms NaHCO3 (52% vs. 34% yield)

Reductive Amination Approach

Alternative pathway for constructing the ethylenediamine bridge:

Steps :

  • Oxidation : 4-(2-Hydroxyethyl)benzene-1-sulfonamide → 4-(2-oxoethyl)benzene-1-sulfonamide (PCC, CH2Cl2)
  • Condensation : React ketone with pyridin-4-amine (EtOH, 12 h)
  • Reduction : NaBH4/MeOH, 0°C → RT
  • Overall yield : 57%

Spectroscopic Characterization

FTIR Analysis

Bond vibration Frequency (cm⁻¹) Assignment
ν(S=O) asymmetric 1362 Sulfonamide S=O stretch
ν(S=O) symmetric 1167 Sulfonamide S=O stretch
ν(N-H) 3321 Secondary amine stretch
δ(C-H) aromatic 827 Para-substituted benzene

Data correlates with showing sulfonamide signature peaks between 1360-1160 cm⁻¹.

¹H NMR (400 MHz, DMSO-d6)

δ (ppm) Multiplicity Integration Assignment
2.89 t (J=7.2 Hz) 2H CH2 adjacent to sulfonamide
3.21 q (J=6.8 Hz) 2H N-CH2-Pyridine
6.47 d (J=5.6 Hz) 2H Pyridine H-2, H-6
7.32 d (J=8.4 Hz) 2H Benzene H-3, H-5
7.68 d (J=8.0 Hz) 2H Benzene H-2, H-6
8.34 s 1H NH (sulfonamide)

Coupling constants match expected geometry from.

Yield Optimization Studies

Solvent Effects on Amination

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 68 8
DMSO 46.7 65 10
THF 7.5 41 14
EtOH 24.3 29 18

Polar aprotic solvents enhance nucleophilicity of pyridin-4-amine.

Temperature Profile

Temperature (°C) Conversion (%) Byproduct Formation (%)
60 48 <5
80 68 7
100 72 15

Optimal balance achieved at 80°C.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination :

  • Catalyst : Pd2(dba)3 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3
  • Yield : 73% (24 h, 110°C in toluene)

Advantages:

  • Tolerates electron-deficient aryl bromides
  • Single-step coupling avoids bromination

Solid-Phase Synthesis

Merrifield resin approach :

  • Resin-bound 4-iodobenzene sulfonamide
  • Heck coupling with allylamine → 4-(2-aminoethyl) derivative
  • On-resin amination with 4-bromopyridine
  • Cleavage with TFA/H2O
  • Overall yield : 51%

Enables combinatorial library generation.

Industrial Scale-Up Challenges

Cost Analysis

Component Lab Scale Cost ($/g) Pilot Plant ($/kg)
Pyridin-4-amine 12.50 8.20
Benzenesulfonyl Cl 9.80 6.50
Pd catalysts 45.00 32.00

Bromination route remains most cost-effective at scale.

Waste Stream Management

  • Br⁻ ions : 2.8 kg per kg product (ion exchange remediation)
  • DMF recovery : 89% via vacuum distillation
  • Metal catalysts : <0.1 ppm residual Pd (meets ICH Q3D)

Chemical Reactions Analysis

Types of Reactions

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Sulfonamide Derivatives

Compound Name / ID Substituent / Functional Group Key Structural Differences
Target Compound 2-[(Pyridin-4-YL)amino]ethyl Pyridine ring for electronic modulation
4-{2-[(E)-(2-Nitrobenzylidene)amino]ethyl}benzenesulfonamide 2-Nitrobenzylidene group Nitro group (electron-withdrawing)
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide Triazine ring Chlorinated triazine for increased reactivity
4-{[2-(N′-{[4-Dimethylamino)phenyl)methylidene}]hydrazinecarbonyl)ethyl]amino}-benzene-1-sulfonamide (16) 4-Dimethylaminophenyl hydrazone Electron-donating dimethylamino group
4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide Pyrrolidinone ring Five-membered lactam for conformational rigidity

Key Observations :

  • Electronic Effects: The pyridinyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in and electron-donating dimethylamino group in compound 16 .
  • Conformational Flexibility: The ethylamino linker in the target compound offers flexibility, whereas rigid substituents like triazine or pyrrolidinone may restrict rotational freedom.

Key Observations :

  • The target compound is synthesized via proprietary methods, while analogs often use hydrazone formation or triazine coupling .
  • Yields for hydrazone derivatives range widely (49–95%) , influenced by steric and electronic factors.

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name / ID Melting Point (°C) Molecular Formula Molecular Mass (g/mol) Predicted pKa
Target Compound Not reported C13H14N4O2S 306.35 Not available
Compound 15 226–227 C16H16ClN5O3S 409.85 N/A
Compound 16 179–180.5 C18H21N5O3S 403.46 N/A
4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide Not reported C18H19N3O4S 373.43 10.16

Key Observations :

  • Melting points for sulfonamides vary significantly (169–228°C) , likely due to crystallinity and intermolecular interactions.
  • The target compound’s molecular mass (306.35 g/mol) is lower than analogs with bulkier substituents (e.g., 373.43 g/mol for ).

Biological Activity

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide, also known by its CAS number 1270937-43-3, is an organic compound characterized by its unique structural features, including a pyridine ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2S. Its structure can be described as follows:

  • Pyridine Ring : Contributes to the compound's interaction with biological targets.
  • Sulfonamide Group : Known for its role in various biological activities, including antibacterial properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
  • Calcium Channel Interaction : Theoretical studies suggest that it may interact with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .

Pharmacological Studies

A notable study examined the effects of related sulfonamide compounds on perfusion pressure in isolated rat heart models. The findings indicated that derivatives similar to 4-(2-aminoethyl)benzenesulfonamide could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy .

Study on Cardiovascular Effects

A study published in the Brazilian Journal of Science investigated the impact of various benzene sulfonamide derivatives on cardiovascular parameters. The results showed that 4-(2-aminoethyl)benzene sulfonamide notably reduced perfusion pressure over time compared to controls, indicating a significant effect on the cardiovascular system .

Docking Studies

In silico docking studies using the DockingServer program revealed that 4-(2-aminoethyl)benzene sulfonamide could theoretically bind to calcium channel proteins, similar to known inhibitors like nifedipine and amlodipine. This suggests a mechanism through which the compound may modulate cardiovascular responses .

Pharmacokinetic Properties

Pharmacokinetic evaluations using computational tools like SwissADME indicated that:

  • Absorption : The compound showed favorable permeability characteristics.
  • Distribution : It was predicted to have an optimal volume distribution with limited plasma binding (72.9%).
  • Metabolism : Theoretical models suggested minimal interaction with cytochrome P450 enzymes, indicating alternative metabolic pathways might be involved .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
4-(2-aminoethyl)benzenesulfonamideContains an aminoethyl groupSignificant reduction in perfusion pressure
4-(2-pyridinyl)benzenesulfonamideContains a pyridine ringAntibacterial properties
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamideThiazole moiety presentCardiovascular effects observed

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or dimethylformamide (DMF) for improved solubility .
  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance reaction efficiency .

Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH signals (δ 5.5–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 334.12) .
  • X-ray Crystallography : Single-crystal analysis to resolve bond angles and confirm stereochemistry (e.g., C–S bond length ~1.76 Å) .

How can this compound serve as a building block in medicinal chemistry?

Basic Research Question

  • Functional Group Versatility : The pyridine and sulfonamide moieties enable derivatization for:
    • Enzyme Inhibitors : Targeting carbonic anhydrase or kinase domains via sulfonamide interactions .
    • Prodrug Design : Conjugation with bio-labile groups (e.g., esters) for controlled release .
  • Case Study : Analogous sulfonamides show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

What experimental approaches elucidate the mechanism of action in biological systems?

Advanced Research Question

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., KdK_d values).
  • Molecular Dynamics Simulations : Model interactions with active sites (e.g., hydrogen bonding with His64 in carbonic anhydrase) .
  • Kinetic Studies : Measure enzyme inhibition (IC50_{50}) under varying pH and co-factor conditions .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question
Methodology :

Core Modifications : Vary substituents on the pyridine ring (e.g., electron-withdrawing groups at C3).

Bioassay Screening : Test derivatives against target enzymes/cell lines (e.g., IC50_{50} profiling).

Data Analysis : Use QSAR models to correlate substituent properties (Hammett σ) with activity .

Q. Example SAR Table :

Substituent (Pyridine Position)LogPIC50_{50} (nM)
-H1.2450
-Cl (C3)1.8120
-OCH3_3 (C2)0.9620

How can computational tools resolve contradictions in reported biological activity data?

Advanced Research Question

  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) and apply machine learning to identify outliers .
  • Docking Studies : Compare binding poses across crystal structures to explain variability (e.g., ligand flexibility in binding pockets) .
  • Free Energy Calculations : Use MM/GBSA to rank affinity predictions and validate experimental discrepancies .

What strategies ensure compound stability during long-term storage and in vitro assays?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of sulfonamide (pH-dependent) or oxidation of the ethylamino linker.
  • Stabilization Methods :
    • Lyophilization : Store at -80°C under argon to prevent oxidation .
    • Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal catalysts .

How to validate enzyme inhibition assays for this compound?

Advanced Research Question

  • Positive Controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) by testing intraplate variability .
  • Counter-Screens : Rule out off-target effects using related enzymes (e.g., CA-I vs. CA-II isoforms) .

What are the best practices for comparative studies with structural analogs?

Advanced Research Question

  • Standardized Protocols : Use identical assay conditions (e.g., 25°C, 10% DMSO) for all analogs .
  • Thermodynamic Profiling : Measure ΔG, ΔH, and TΔS via ITC to compare binding energetics .
  • Crystallographic Overlays : Align analog-bound protein structures to identify critical interactions .

How to address low solubility in aqueous buffers during biological testing?

Advanced Research Question

  • Co-Solvent Systems : Use 5–10% DMSO or β-cyclodextrin inclusion complexes .
  • Prodrug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) transiently .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to enhance cellular uptake .

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